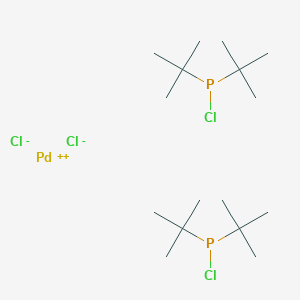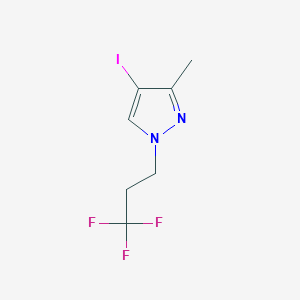
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoropropyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS).
Addition of the Trifluoropropyl Group: The trifluoropropyl group can be introduced through nucleophilic substitution reactions using trifluoropropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Iod-3-methyl-1-(3,3,3-trifluorpropyl)-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Nucleophile durch Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, wodurch der Oxidationszustand der Substituenten verändert wird.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Reaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) können verwendet werden.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Azide oder Nitrile ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Es kann als Ligand in biochemischen Studien oder als Sonde in der Molekularbiologie dienen.
Medizin: Die Verbindung könnte auf ihre möglichen pharmakologischen Eigenschaften untersucht werden, z. B. entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Agrochemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Iod-3-methyl-1-(3,3,3-trifluorpropyl)-1H-pyrazol hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als pharmazeutischer Wirkstoff verwendet wird, kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zelluläre Signalwege beeinflussen.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Iod-1H-pyrazol: Fehlt die Methyl- und Trifluorpropylgruppe.
3-Methyl-1H-pyrazol: Fehlt das Iod- und die Trifluorpropylgruppe.
1-(3,3,3-Trifluorpropyl)-1H-pyrazol: Fehlt das Iod- und die Methylgruppe.
Eigenschaften
CAS-Nummer |
1883289-99-3 |
|---|---|
Molekularformel |
C7H8F3IN2 |
Molekulargewicht |
304.05 g/mol |
IUPAC-Name |
4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3 |
InChI-Schlüssel |
OHJPJDOEHDNEIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1I)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



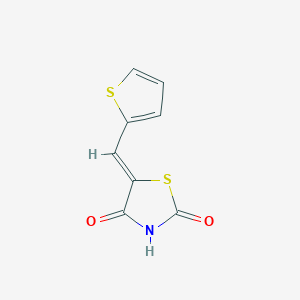
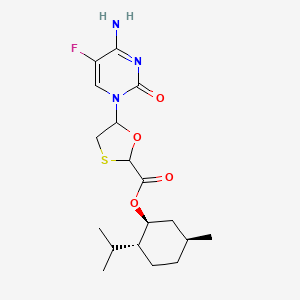
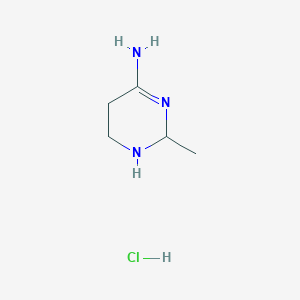
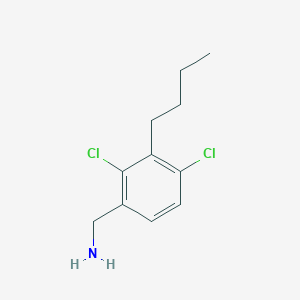


![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


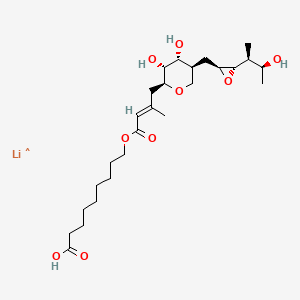
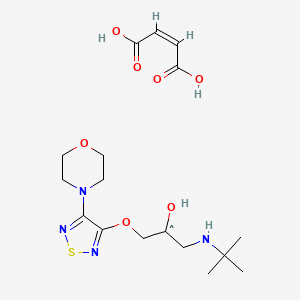
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)
